molecular formula C22H24BrFN4O2 B584742 Vandetanib-d4 CAS No. 1215100-18-7

Vandetanib-d4

Cat. No.: B584742
CAS No.: 1215100-18-7
M. Wt: 479.387
InChI Key: UHTHHESEBZOYNR-OSEHSPPNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Vandetanib-d4 is a deuterated form of vandetanib, an anti-cancer medication primarily used for the treatment of certain tumors of the thyroid gland. Vandetanib acts as a kinase inhibitor of several cell receptors, including the vascular endothelial growth factor receptor, the epidermal growth factor receptor, and the RET-tyrosine kinase . The deuterated form, this compound, is used in scientific research to study the pharmacokinetics and metabolic pathways of vandetanib.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Vandetanib-d4 involves the incorporation of deuterium atoms into the molecular structure of vandetanib. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. The specific synthetic route may involve multiple steps, including the formation of intermediate compounds and their subsequent deuteration.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using deuterated reagents. The process is optimized to ensure high yield and purity of the final product. Reaction conditions such as temperature, pressure, and the use of catalysts are carefully controlled to achieve the desired outcome.

Chemical Reactions Analysis

Types of Reactions: Vandetanib-d4 undergoes various chemical reactions, including:

    Oxidation: Formation of N-oxide derivatives.

    Reduction: Reduction of specific functional groups.

    Substitution: Substitution reactions involving the replacement of hydrogen atoms with deuterium.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or peracids under controlled conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Deuterated solvents or reagents such as deuterium gas or deuterated acids.

Major Products: The major products formed from these reactions include deuterated analogs of vandetanib, which are used for further pharmacokinetic and metabolic studies.

Scientific Research Applications

Vandetanib-d4 is extensively used in scientific research for various applications:

    Chemistry: Studying the metabolic pathways and degradation products of vandetanib.

    Biology: Investigating the biological effects and interactions of vandetanib at the molecular level.

    Medicine: Understanding the pharmacokinetics and pharmacodynamics of vandetanib in the treatment of thyroid cancer.

    Industry: Developing improved formulations and delivery methods for vandetanib.

Mechanism of Action

Vandetanib-d4 exerts its effects by inhibiting multiple tyrosine kinases, including the vascular endothelial growth factor receptor, the epidermal growth factor receptor, and the RET-tyrosine kinase . These receptors play crucial roles in tumor growth, progression, and angiogenesis. By inhibiting these pathways, this compound effectively reduces tumor cell proliferation and induces apoptosis.

Comparison with Similar Compounds

    Gefitinib: Another epidermal growth factor receptor inhibitor used in the treatment of non-small cell lung cancer.

    Erlotinib: An epidermal growth factor receptor inhibitor used for the treatment of non-small cell lung cancer and pancreatic cancer.

    Sorafenib: A multikinase inhibitor used for the treatment of liver, kidney, and thyroid cancers.

Uniqueness of Vandetanib-d4: this compound is unique due to its deuterated nature, which allows for detailed pharmacokinetic and metabolic studies. The incorporation of deuterium atoms provides stability and helps in tracing the metabolic pathways of vandetanib, making it a valuable tool in scientific research.

Properties

CAS No.

1215100-18-7

Molecular Formula

C22H24BrFN4O2

Molecular Weight

479.387

IUPAC Name

N-(4-bromo-2-fluorophenyl)-6-methoxy-7-[(2,2,6,6-tetradeuterio-1-methylpiperidin-4-yl)methoxy]quinazolin-4-amine

InChI

InChI=1S/C22H24BrFN4O2/c1-28-7-5-14(6-8-28)12-30-21-11-19-16(10-20(21)29-2)22(26-13-25-19)27-18-4-3-15(23)9-17(18)24/h3-4,9-11,13-14H,5-8,12H2,1-2H3,(H,25,26,27)/i7D2,8D2

InChI Key

UHTHHESEBZOYNR-OSEHSPPNSA-N

SMILES

CN1CCC(CC1)COC2=C(C=C3C(=C2)N=CN=C3NC4=C(C=C(C=C4)Br)F)OC

Synonyms

N-(4-Bromo-2-fluorophenyl)-6-methoxy-7-[[1-methyl-4-(piperidinyl-d4)]methoxy]-4-quinazolinamine;  4-(4-Bromo-2-fluoroanilino)-6-methoxy-7-[[1-methyl(piperidin-4-yl)-d4]_x000B_methoxy]quinazoline;  ZD 6474-d4;  Zactima-d4; 

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.